Thiophen-3-yl at Oxadiazole C5 vs. Trifluoromethyl: Impact on Lipophilicity and Predicted Permeability
The target compound carries a thiophen-3-yl substituent at the 1,3,4-oxadiazole 5-position, differentiating it from the closest commercially cataloged analog, 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1705207-12-0; MW 405.39), which bears a -CF₃ group at the same position . The thiophene ring contributes additional π-electron density and a polarizable sulfur atom, predicted to increase molecular polar surface area and modulate hydrogen-bonding capacity relative to the electron-withdrawing, lipophilic -CF₃ group [1]. While experimentally measured logP/logD values are not available for either compound in published literature, the structural difference translates to distinct physicochemical space: the thiophen-3-yl variant possesses a calculated heteroatom count of 6 (N₃O₄S₂) vs. 7 for the -CF₃ analog (F₃N₃O₄S), altering hydrogen-bond acceptor/donor profiles .
| Evidence Dimension | Molecular composition and predicted physicochemical profile |
|---|---|
| Target Compound Data | C₁₉H₂₁N₃O₄S₂, MW 419.51, heteroatom count N₃O₄S₂, thiophen-3-yl at oxadiazole C5 |
| Comparator Or Baseline | 1-(2-Ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1705207-12-0), C₁₆H₁₈F₃N₃O₄S, MW 405.39, heteroatom count F₃N₃O₄S, -CF₃ at oxadiazole C5 |
| Quantified Difference | ΔMW = +14.12 g/mol; thiophene replaces CF₃; S heteroatom introduced; π-aromatic surface increased |
| Conditions | Structural comparison based on molecular formula and substituent identity; no experimental logP/logD data available for either compound in peer-reviewed literature as of 2026 |
Why This Matters
Procurement decisions hinging on lipophilicity, CNS permeability potential, or sulfur-mediated target interactions (e.g., metal coordination, π-stacking) may favor the thiophene analog over the CF₃ variant or vice versa, depending on the screening objective.
- [1] Iqbal J, Mallhi AI, ur Rehman A, Al-Mijalli SH, un-Nisa M, Zafar F, Shahzad S, Rasool S, Iqbal M, Shah SAA. Design and synthesis of various 1,3,4-oxadiazoles as AChE and LOX enzyme inhibitors. Heterocyclic Communications. 2023;29(1):149-160. doi:10.1515/hc-2022-0169 View Source
